Established Synthetic Utility: Quantified Yield in a Documented Osimertinib Intermediate Step
The target compound is a critical, documented intermediate in the synthesis of AZD9291 (Osimertinib). In a patented synthetic route, it is prepared from 4-fluoro-2-methoxy-5-nitroaniline with Boc anhydride, achieving a specific and reproducible yield [1]. This quantitative performance metric is essential for assessing the compound's reliability in a known industrial process, which may not be the case for a closely related analog like tert-butyl (2-methoxy-5-nitrophenyl)carbamate, which lacks the 4-fluoro substituent required for the subsequent nucleophilic substitution step.
| Evidence Dimension | Synthetic yield in a patented AZD9291 intermediate step |
|---|---|
| Target Compound Data | 84% yield |
| Comparator Or Baseline | 4-fluoro-2-methoxy-5-nitroaniline (starting material) |
| Quantified Difference | Reaction proceeds to 84% completion under described conditions |
| Conditions | Reaction of 500 mg (2.69 mmol) 4-fluoro-2-methoxy-5-nitroaniline with 586.24 mg (2.69 mmol) Boc anhydride in acetonitrile at 55°C for 6 hours |
Why This Matters
Procurement decisions can be justified by the existence of a documented, reproducible yield in a specific industrial patent, which provides a concrete benchmark for process development and scale-up.
- [1] Dongnan Pharmaceutical Co., Ltd. (2017). A kind of synthetic method of antitumor drug. CN104817541B. View Source
